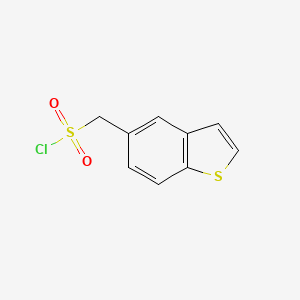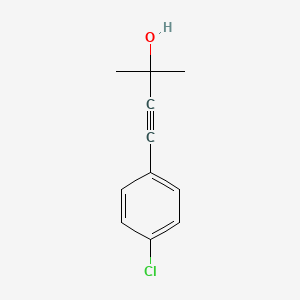
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a chlorinated phenyl group attached to a butynol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and hydrazine hydrate (N2H4·H2O) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
- 4-Chlorophenyl azide
- 4-Chlorophenyl isothiocyanate
- 4-Chlorothiophenol
Uniqueness
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chlorinated phenyl group with a butynol structure makes it a versatile compound for various applications.
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI 键 |
RKKBVTMMZKMCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
规范 SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


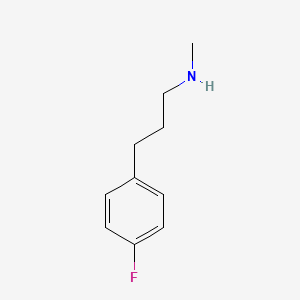
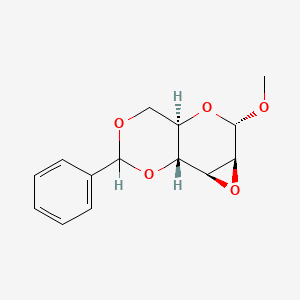
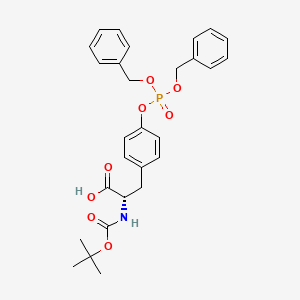
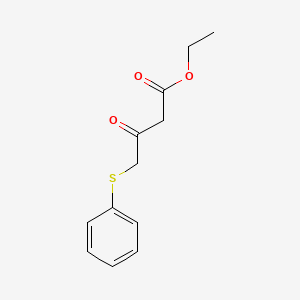
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
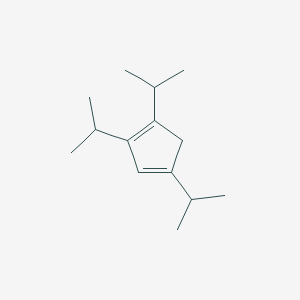
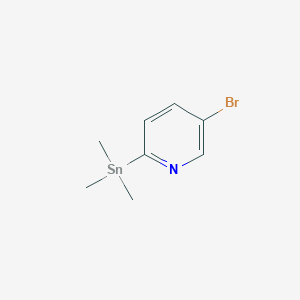
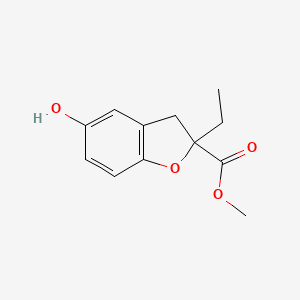
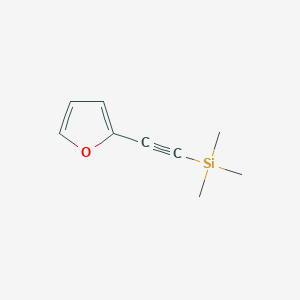
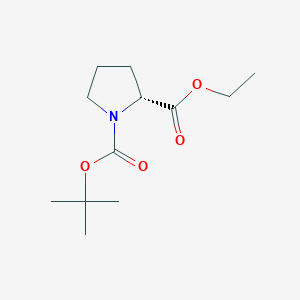
![(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1639787.png)
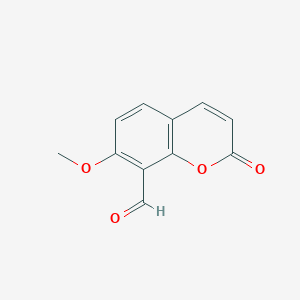
![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
